脯氨酸,2-甲基-5-氧代-,甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

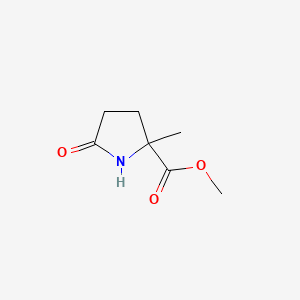

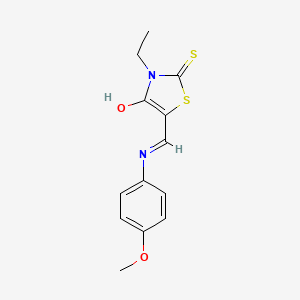

Proline, 2-methyl-5-oxo-, methyl ester is a derivative of the amino acid proline, which is known for its unique cyclic structure that influences the secondary structure of proteins. The modification of proline by introducing methyl groups and an ester function can significantly alter its chemical and physical properties, as well as its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of proline derivatives, such as enantiopure proline-valine and hydroxyproline-valine chimeras, involves regioselective enolization and alkylation steps. For instance, the enolization of 4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester with a strong base like KN(SiMe3)2, followed by alkylation with iodomethane, leads to the formation of 3,3-dimethyl-4-oxo-N-(9-phenylfluoren-9-yl)proline benzyl ester in excellent yield . Additionally, the synthesis of diastereomerically enriched malonate half-esters from enantiopure malonate diesters is achieved through asymmetric enzymatic hydrolysis by Porcine Liver Esterase (PLE), which can be further transformed into novel 5-substituted Cα-methyl-β-proline analogues .

Molecular Structure Analysis

The molecular structure of azido-substituted proline methyl esters has been elucidated through crystallography. These structures exhibit nonlinear azido moieties with specific N--N--N angles and close intramolecular contacts between the carbonyl oxygen of the amide and the central nitrogen of the azido group, which are indicative of the steric and electronic influences of the substituents on the proline ring .

Chemical Reactions Analysis

The chemical reactivity of proline derivatives is diverse. For example, the reduction of ketone groups in the synthesized β-alkylproline derivatives can be achieved through hydride reduction, leading to enantiopure hydroxyprolines . The azido-substituted proline methyl esters represent a novel proline oxidation, where the azido group can potentially participate in various chemical transformations, such as Staudinger reactions or azide-alkyne cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of proline derivatives are influenced by their substituents. The introduction of azido and methyl groups can affect the solubility, crystallization behavior, and overall stability of the compounds. The enzymatic resolution of racemic mixtures to obtain enantiopure methyl esters of proline derivatives demonstrates the importance of chirality in determining the physical properties, such as optical rotation, and the potential for high enantiomeric excess in the final products .

科学研究应用

合成与化学改性

研究已经展示了脯氨酸衍生物合成和化学改性的各种方法。例如,已经开发出一种改进的 5-硫代-L-脯氨酸合成途径,该途径由天然存在的 5-氧代-L-脯氨酸合成。这种方法为合成 5-硫代-L-脯氨酸甲酯的 N-酰基和 S-烷基衍生物提供了基础,这些衍生物在肽合成中很有价值 (Larsen 等人,1989 年)。此外,已经描述了制备各种单和双保护的 α-取代脯氨酸衍生物的有效且经济的方法,这些衍生物是脯氨酸肽模拟物的通用合成子 (Wang, 1999)。

对映选择性合成

研究还集中在脯氨酸衍生物的对映选择性合成上。一个例子是从 3-羟基-(S)-2-脯氨酸合成 3-取代脯氨酸,允许在 C3 处引入各种基团,具有良好至中等非对映选择性 (Kamenecka 等人,2001 年)。

手性分离和分析

已经开发了使用高效液相色谱 (HPLC) 对脯氨酸衍生物进行手性分离的方法。这在制药工业中对于分离脯氨酸衍生物的对映异构体非常重要,脯氨酸衍生物被广泛用作各种药物化合物的构件 (Zhao & Pritts, 2007)。

有机催化

脯氨酸衍生物已用于有机催化中。例如,(S)-脯氨酸-(S)-苯丙氨酸的甲酯已用于不对称羟醛反应中,与在溶液中的类似反应相比,在无溶剂条件下表现出更高的非对映选择性和对映选择性 (Hernández & Juaristi, 2011)。

代谢研究

已经进行了涉及脯氨酸衍生物的代谢研究。已经研究了 5-氧代-L-脯氨酸在体内的代谢及其被 3-甲基-5-氧代-L-脯氨酸等类似物抑制的情况,从而深入了解酶促过程 (Hsu & Meister, 1985)。

安全和危害

属性

IUPAC Name |

methyl 2-methyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPIFZJXPJMDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

![2-Butenedinitrile, 2-amino-3-[(2-pyridinylmethylene)amino]-](/img/structure/B3011928.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)

![N-(3-acetylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3011936.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)